N-(2-methoxyethyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
Overview
Description
N-(2-methoxyethyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide, also known as MET, is a chemical compound that has been synthesized for various scientific research applications.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is not fully understood, but studies suggest that it may act by inhibiting various enzymes and pathways involved in cancer cell growth, inflammation, and viral replication. This compound has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division, as well as the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the reduction of cytokine production in inflammatory cells, and the inhibition of viral replication. Studies have also suggested that this compound may have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-methoxyethyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide in lab experiments is its relatively low toxicity compared to other anti-cancer agents. However, its solubility in water is limited, which may affect its efficacy in certain experiments. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the research of N-(2-methoxyethyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide, including the development of more efficient synthesis methods, the investigation of its potential as a combination therapy with other anti-cancer agents, and the exploration of its neuroprotective effects. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects in order to optimize its use in scientific research.
Scientific Research Applications
N-(2-methoxyethyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide has been used in various scientific research applications, including as a potential anti-cancer agent, anti-inflammatory agent, and anti-viral agent. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation and viral replication.
properties
IUPAC Name |
N-(2-methoxyethyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-20-7-5-15-12(18)10-8-9-13(21-10)16-11-4-2-3-6-17(11)14(9)19/h2-4,6,8H,5,7H2,1H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYXGJFXXNCNSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC2=C(S1)N=C3C=CC=CN3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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